3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one
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Overview
Description
3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one is a chemical compound with the molecular formula C11H11BrFNO and a molecular weight of 272.12 g/mol . This compound is characterized by the presence of a bromine atom at the 3-position of the pyrrolidin-2-one ring and a 4-fluorophenylmethyl group attached to the nitrogen atom of the pyrrolidinone ring . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and N-alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups on the pyrrolidinone ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolidinones, while oxidation and reduction reactions can result in the formation of hydroxylated or dehydrogenated derivatives .
Scientific Research Applications
3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one has several scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is employed in biological studies to investigate its effects on various biological targets and pathways.
Material Science: It is utilized in the development of novel materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The bromine and fluorine atoms in the compound can form strong interactions with biological macromolecules, influencing their structure and function . The compound may also modulate the activity of enzymes and receptors involved in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
3-bromo-1-[(4-chlorophenyl)methyl]pyrrolidin-2-one: Similar structure but with a chlorine atom instead of a fluorine atom.
3-bromo-1-[(4-methylphenyl)methyl]pyrrolidin-2-one: Similar structure but with a methyl group instead of a fluorine atom.
Uniqueness
The presence of the fluorine atom in 3-bromo-1-[(4-fluorophenyl)methyl]pyrrolidin-2-one imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its analogs with different substituents . These properties make it a valuable compound for various scientific research applications .
Properties
CAS No. |
188533-07-5 |
---|---|
Molecular Formula |
C11H11BrFNO |
Molecular Weight |
272.1 |
Purity |
95 |
Origin of Product |
United States |
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